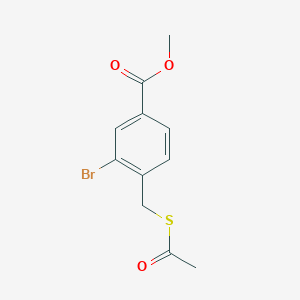
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and an acetylsulfanylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3-position. This is followed by the introduction of the acetylsulfanylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl 4-(acetylsulfanylmethyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate involves its interaction with specific molecular targets. The acetylsulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylsulfanylmethyl)-3-bromobenzoate
- Methyl 4-(acetylsulfanylmethyl)-2-bromobenzoate
- Methyl 4-(acetylsulfanylmethyl)-3-chlorobenzoate
Uniqueness
Methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate is unique due to the specific positioning of the acetylsulfanylmethyl group and the bromine atom, which can significantly influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C11H11BrO3S |
|---|---|
Molecular Weight |
303.17 g/mol |
IUPAC Name |
methyl 4-(acetylsulfanylmethyl)-3-bromobenzoate |
InChI |
InChI=1S/C11H11BrO3S/c1-7(13)16-6-9-4-3-8(5-10(9)12)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
BOAXCYULLBSDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


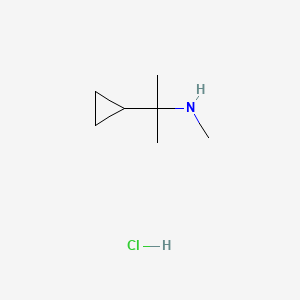
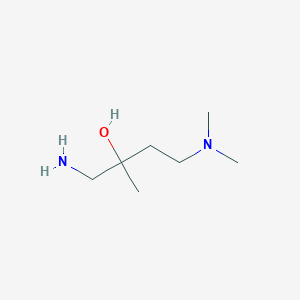
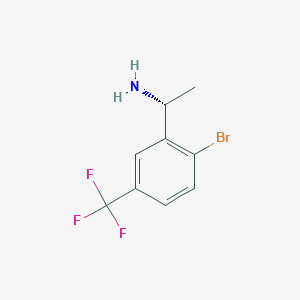
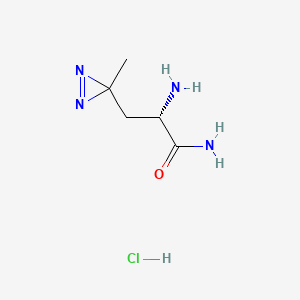
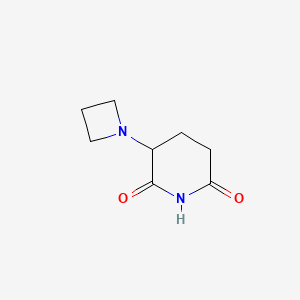

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
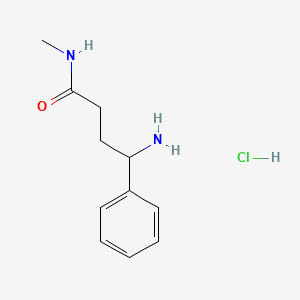
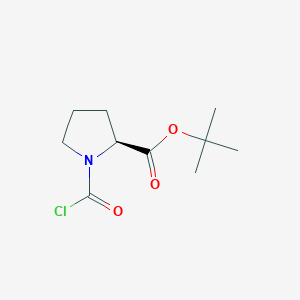
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)

